molecular formula C19H23N3O2 B2442091 N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 942007-73-0

N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2442091
CAS No.: 942007-73-0
M. Wt: 325.412
InChI Key: LXINDRBGZQCXSF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications

Cellular Mechanisms and Molecular Activity

  • N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide, a compound structurally related to acetaminophen, demonstrates a capacity to inhibit cyclo-oxygenase activity in intact cells, but not in broken cell preparations. This indicates its potential role in targeting specific cellular pathways involved in inflammation and pain management (Lucas et al., 2005).

Bioactive Conversion and Therapeutic Potential

  • The compound, through its structural similarity to acetaminophen, may be involved in the conversion to bioactive forms like N-arachidonoylphenolamine (AM404) in the nervous system. This process involves fatty acid conjugation and has implications for the development of novel analgesic and antipyretic agents (Högestätt et al., 2005).

Synthesis and Antimicrobial Applications

  • Synthesis research involving compounds with structural elements similar to N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide has shown potential in creating antimicrobial agents. These studies contribute to the exploration of new therapeutic drugs targeting microbial infections (Darwish et al., 2014).

Chemoselective Acetylation and Drug Synthesis

  • Research on chemoselective acetylation, which is a key step in the synthesis of various pharmaceutical compounds, including those related to N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide, offers insights into efficient drug synthesis methods. This is particularly relevant for the synthesis of antimalarial drugs and other therapeutic agents (Magadum & Yadav, 2018).

Potential in Neurological Disorders

  • The structural analogs of this compound, such as N-acetylcysteine, have shown potential in treating various neurological disorders. Their mechanisms of action include modulating glutamatergic, neurotrophic, and inflammatory pathways, indicating the therapeutic versatility of such compounds (Shahripour et al., 2014).

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-14-7-9-15(10-8-14)17-11-12-19(24)22(21-17)13-18(23)20-16-5-3-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXINDRBGZQCXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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